molecular formula C12H6ClFN2 B1586900 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile CAS No. 31776-83-7

2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile

Cat. No. B1586900
CAS RN: 31776-83-7
M. Wt: 232.64 g/mol
InChI Key: VJYNNRPTVYPCCS-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile is a chemical compound with the empirical formula C12H6ClFN2 and a molecular weight of 232.64 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile includes a chloro group (Cl), a fluorophenyl group (C6H4F), and a nicotinonitrile group (C6H4N2) .


Physical And Chemical Properties Analysis

2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile is a solid substance . Its empirical formula is C12H6ClFN2 and it has a molecular weight of 232.64 .

Scientific Research Applications

Biocompatible Nanoparticles for Imaging

A study focused on biocompatible nanoparticles with aggregation-induced emission characteristics, used for in vitro and in vivo imaging applications. The fluorogen used in this study, while not exactly 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, shares similar structural characteristics and demonstrates the potential for similar compounds in bioimaging, specifically in cancer cell detection and tumor targeting in vivo (Qin et al., 2012).

Luminescent Materials

A nicotinonitrile derivative, similar in structure to 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, was synthesized and studied for its potential as a blue light-emitting material. This research highlights the photophysical properties of nicotinonitrile derivatives and their potential applications in light-emitting materials (Ahipa et al., 2014).

Crystal Structure Analysis

The crystal structure of a compound closely related to 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile was analyzed, highlighting the importance of such structures in organic chemistry, particularly for C-C bond formation reactions. This study underscores the relevance of nicotinonitrile derivatives in the synthesis of bioactive heterocycles (Naveen et al., 2006).

Fluorescence Sensing Approach

A study demonstrated the use of a fluorescence sensing approach for detecting trinitrophenol using graphitic carbon nitride nanosheets. The interactions between the nanosheets and the target molecule led to fluorescence quenching, showcasing the potential of such systems in public safety and security applications (Rong et al., 2015).

Palladium-Catalyzed Amination

Research on palladium-catalyzed C2-amination of dichloropyridines, closely related to 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, shows potential in creating compounds with pharmaceutical relevance. This method underscores the versatility of nicotinonitrile derivatives in organic synthesis (Delvare et al., 2011).

Building Block for Heterocyclic Synthesis

A study on 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similarities to 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, demonstrated its utility as a building block in heterocyclic synthesis, leading to various nitrogenous cycles important in drug discovery (Křupková et al., 2013).

Corrosion Inhibition

Research on nicotinonitriles as corrosion inhibitors for mild steel in hydrochloric acid revealed their efficiency in protecting metal surfaces, highlighting the practical applications of such compounds in industrial settings (Singh et al., 2016).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . For safety data sheet, you can refer to Echemi .

properties

IUPAC Name

2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2/c13-12-9(7-15)3-6-11(16-12)8-1-4-10(14)5-2-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYNNRPTVYPCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378678
Record name 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile

CAS RN

31776-83-7
Record name 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31776-83-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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